

"Anticancer agent 187" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 187

Cat. No.: B12378578

Get Quote

Technical Guide: Anticancer Agent 187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two distinct compounds referred to as "Anticancer agent 187": ICRF-187 (Dexrazoxane), a topoisomerase II inhibitor and cardioprotective agent, and NS-187 (Bafetinib), a dual Bcr-Abl/Lyn tyrosine kinase inhibitor. This document covers their chemical structures, synthesis, mechanisms of action, quantitative data, and relevant experimental protocols.

Part 1: ICRF-187 (Dexrazoxane)

Dexrazoxane is a bisdioxopiperazine agent recognized for its role as a catalytic inhibitor of topoisomerase II and as the only clinically approved cardioprotective agent against anthracycline-induced cardiotoxicity.

Chemical Structure

• IUPAC Name: (+)-(S)-4,4'-Propylenedi-2,6-piperazinedione

Chemical Formula: C11H16N4O4

Molecular Weight: 268.27 g/mol

CAS Number: 24584-09-6

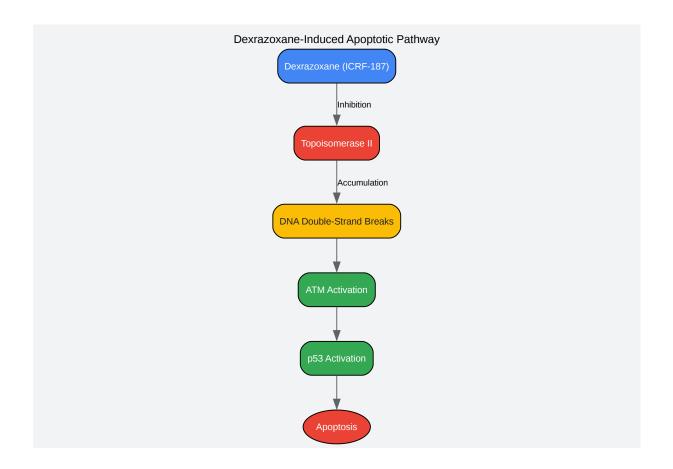
Synthesis

The synthesis of Dexrazoxane can be achieved through the cyclization of (S)-1,2-diaminopropane-tetraacetic acid. A general synthetic approach is as follows[1][2][3]:

- (S)-1,2-diaminopropane-tetraacetic acid is reacted with ammonium formate in N,Ndimethylformamide (DMF).
- The mixture is heated to approximately 150°C, and the reaction proceeds with the removal of water.
- After the reaction is complete, the mixture is concentrated.
- Purification is carried out by recrystallization from a solvent system such as DMF and ethanol to yield Dexrazoxane.

A described laboratory-scale preparation involves heating (S)-1,2-diaminopropane-tetraacetic acid (10g) with ammonium formate (20.6g) in DMF (50ml) at 150°C for 10 hours, with water removal. The crude product is then purified by recrystallization from DMF and ethanol to yield pure Dexrazoxane[1].

Mechanism of Action


Dexrazoxane's biological effects are primarily attributed to two mechanisms:

- Topoisomerase II Inhibition: Dexrazoxane and its analogues act as catalytic inhibitors of topoisomerase II. They lock the enzyme in a closed-clamp conformation around DNA, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA doublestrand breaks, activation of the DNA damage response (DDR), and ultimately, apoptosis in rapidly dividing cancer cells[4]. The inhibition of topoisomerase IIα is central to its anticancer effects, while the interaction with topoisomerase IIβ in cardiomyocytes is linked to its cardioprotective properties.
- Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed in vivo to an open-ring metabolite, ADR-925. This metabolite is a strong iron chelator. In the context of anthracycline-induced cardiotoxicity, it is believed to chelate iron, thereby preventing the

formation of anthracycline-iron complexes that generate reactive oxygen species (ROS) and cause oxidative damage to cardiac tissue.

The following diagram illustrates the signaling pathway of Dexrazoxane leading to apoptosis.

Click to download full resolution via product page

Caption: Dexrazoxane inhibits Topoisomerase II, leading to DNA damage and apoptosis.

Quantitative Data

Parameter	Value	Conditions	Reference
Pharmacokinetics (Human)			
Elimination Half-Life	~2.5 hours	Intravenous infusion	
Plasma Clearance	15.3 L/h/m²	At a dosage ratio of 10:1 of Dexrazoxane:Doxorub icin	
Urinary Excretion	42% of the administered dose	500 mg/m² dose	-
Pharmacokinetics (Rat)			-
Elimination Half-Life	~20 minutes	Intravenous administration of 20 mg/kg	_

Experimental Protocols

Topoisomerase II DNA Relaxation Assay:

- Substrate: Kinetoplast DNA (kDNA) is used as the substrate.
- Enzyme: Recombinant human topoisomerase IIα or IIβ.
- Reaction Buffer: 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, 100 μg/ml bovine serum albumin (pH 7.5).
- Procedure:
 - Incubate the enzyme with kDNA in the reaction buffer containing Dexrazoxane or vehicle (e.g., 1% DMSO) for 30 minutes at 37°C.
 - Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

 Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in catenated kDNA network.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay in Cardiomyocytes:

- Cell Culture: Plate neonatal rat cardiomyocytes in appropriate culture vessels.
- Treatment:
 - Pre-treat the cells with Dexrazoxane for a specified period (e.g., 3 hours).
 - Add the cytotoxic agent (e.g., daunorubicin) and incubate for a further period (e.g., 3 hours).
 - Wash the cells and incubate in fresh media for 48 hours.
- LDH Measurement:
 - Collect the cell culture medium.
 - Determine the LDH activity in the medium using a kinetic assay by measuring the rate of NAD+ reduction to NADH at 340 nm.
 - Increased LDH release indicates increased cytotoxicity.

Part 2: NS-187 (Bafetinib)

Bafetinib is a second-generation tyrosine kinase inhibitor designed to be a potent and selective dual inhibitor of Bcr-Abl and the Src family kinase Lyn. It was developed to overcome resistance to imatinib in the treatment of chronic myeloid leukemia (CML).

Chemical Structure

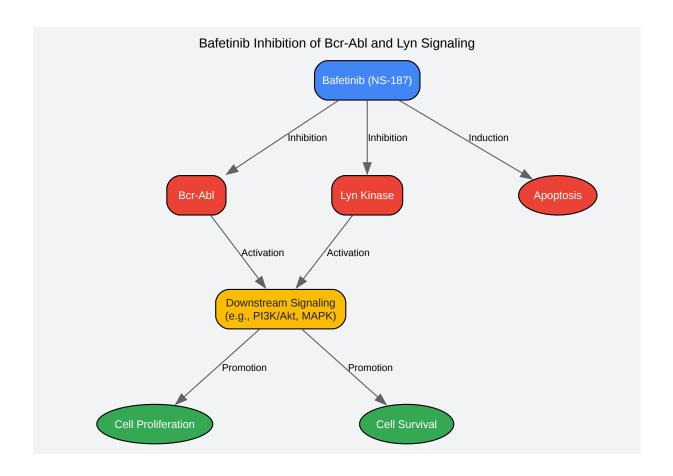
- IUPAC Name: (S)-N-(3-([4,5'-bipyrimidin]-2-ylamino)-4-methylphenyl)-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)-3-(trifluoromethyl)benzamide
- Chemical Formula: C30H31F3N8O
- Molecular Weight: 576.61 g/mol

CAS Number: 859212-16-1

Synthesis

Bafetinib was rationally designed based on the chemical structure of imatinib. The synthesis involves modifications to improve binding affinity and potency against Bcr-Abl kinase. While a detailed step-by-step protocol is proprietary, the key structural modifications from imatinib include:

- Addition of a trifluoromethyl group: This enhances hydrophobic interactions with the kinase domain.
- Substitution of the pyridine ring with a more hydrophilic pyrimidine ring: This improves solubility.
- Introduction of a pyrrolidine derivative: This enhances hydrogen bonding interactions.


The general synthetic strategy would involve the coupling of key intermediates representing these modified structural motifs.

Mechanism of Action

Bafetinib is a potent inhibitor of the Bcr-Abl fusion protein tyrosine kinase, which is the hallmark of Philadelphia chromosome-positive (Ph+) leukemias like CML. It also inhibits the Src-family kinase Lyn, which is often overexpressed in imatinib-resistant CML. By inhibiting these kinases, Bafetinib blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

The following diagram illustrates the signaling pathways inhibited by Bafetinib.

Click to download full resolution via product page

Caption: Bafetinib inhibits Bcr-Abl and Lyn, blocking pro-survival signaling.

Quantitative Data

Parameter	Value	Conditions	Reference
In Vitro Potency			
Bcr-Abl Kinase IC50	5.8 nM	Cell-free assay	
Lyn Kinase IC50	19 nM	Cell-free assay	
K562 cells (Bcr-Abl+)	11 nM	Cell proliferation assay	_
KU812 cells (Bcr-Abl+) IC50	22 nM	Cell proliferation assay	_
Pharmacokinetics (Human)			_
Mean Cmax (Dose 1)	143 ± 99 ng/mL	240 or 360 mg oral dose	
Mean Cmax (Dose 2)	247 ± 73 ng/mL	12 hours after first dose	_
Mean AUC ₀₋₁₂ (Dose 1)	660 ± 431 ng/mL <i>hr</i>		-
Mean AUC ₀₋₁₂ (Dose 2)	1174 ± 534 ng/mLhr	_	
Mean Tmax	5-6 hours	_	

Experimental Protocols

Bcr-Abl Kinase Assay:

- Reaction Mixture: Prepare a 25 μ L reaction mixture containing a peptide substrate (250 μ M), [y-33P]ATP, and cold ATP (20 μ M) in a suitable kinase buffer.
- Enzyme: Use recombinant Bcr-Abl kinase at a concentration of 10 nM.
- Procedure:

- Add Bafetinib at various concentrations to the reaction mixture.
- Initiate the reaction by adding the enzyme.
- Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 1 hour).
- Stop the reaction and measure the incorporation of ³³P into the peptide substrate using a suitable method like the SignaTECT protein tyrosine kinase assay system.

Cell Proliferation (MTT) Assay:

- Cell Seeding: Plate leukemia cell lines (e.g., K562, KU812) in 96-well plates at an appropriate density (e.g., 1 x 10³ to 5 x 10³ cells/well).
- Treatment: Add serial dilutions of Bafetinib to the wells and incubate for 3 days.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
- Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC₅₀ values by fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dexrazoxane synthesis chemicalbook [chemicalbook.com]
- 2. CN102952088B Preparation method of dexrazoxane Google Patents [patents.google.com]

- 3. CN113636980A Preparation method of dexrazoxane Google Patents [patents.google.com]
- 4. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Anticancer agent 187" chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378578#anticancer-agent-187-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com